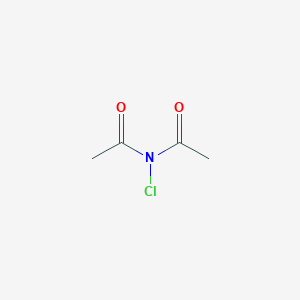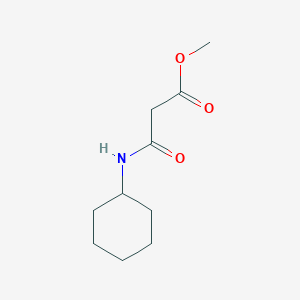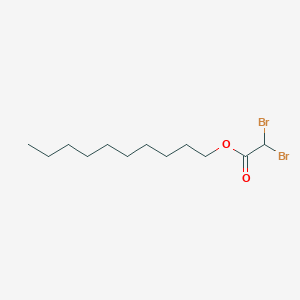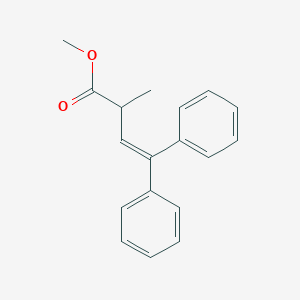
Molybdenum--sulfanylidenenickel (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–sulfanylidenenickel (1/1) is a compound that consists of molybdenum and nickel atoms bonded with a sulfanylidenen ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–sulfanylidenenickel (1/1) typically involves the reaction of molybdenum and nickel precursors with a sulfur source under controlled conditions. One common method is the co-precipitation of molybdenum and nickel salts followed by sulfurization. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of molybdenum–sulfanylidenenickel (1/1) may involve large-scale chemical reactors where molybdenum and nickel salts are mixed with sulfur compounds. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum–sulfanylidenenickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenen ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum and nickel oxides, while reduction may produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Molybdenum–sulfanylidenenickel (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Materials Science: The compound is studied for its potential use in advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as antimicrobial agents.
Industry: It is used in industrial processes that require robust and efficient catalysts.
Wirkmechanismus
The mechanism by which molybdenum–sulfanylidenenickel (1/1) exerts its effects involves the interaction of its molybdenum and nickel centers with substrates. The sulfanylidenen ligand plays a crucial role in stabilizing the compound and facilitating its reactivity. Molecular targets and pathways involved include electron transfer processes and coordination with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum disulfide (MoS2): A well-known compound with similar sulfur ligands, used in lubrication and catalysis.
Nickel sulfide (NiS): Another compound with nickel and sulfur, used in various industrial applications.
Uniqueness
Molybdenum–sulfanylidenenickel (1/1) is unique due to its combination of molybdenum and nickel with a sulfanylidenen ligand, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
59787-38-1 |
|---|---|
Molekularformel |
MoNiS |
Molekulargewicht |
186.71 g/mol |
IUPAC-Name |
molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mo.Ni.S |
InChI-Schlüssel |
MRDDPVFURQTAIS-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Ni].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


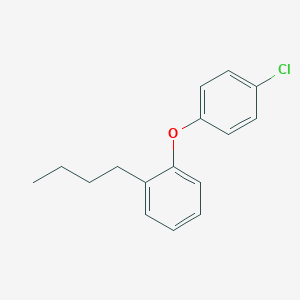
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

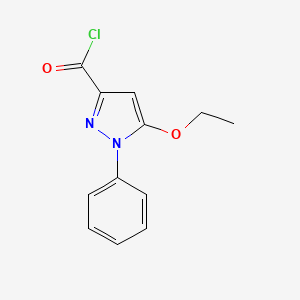
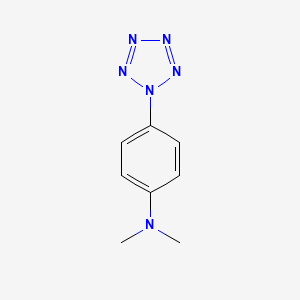
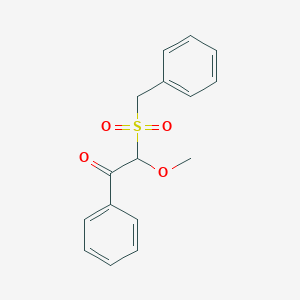

![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
